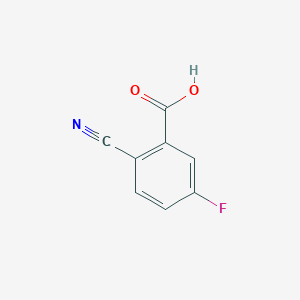

2-Cyano-5-fluorobenzoic acid

説明

科学的研究の応用

Antifungal Activity Evaluation

Scientific Field

Medicinal Chemistry Application Summary: 2-Cyano-5-oxopentanoic acid derivatives, which are structurally similar to 2-Cyano-5-fluorobenzoic acid, have been synthesized and evaluated for their antifungal activity. These compounds were tested against five plant pathogenic fungi, including Gibberella zeae, Helminthosporium maydis, Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum . Methods of Application: The compounds were synthesized and characterized by IR, 1H NMR, 13C NMR, and HRMS. Their antifungal activity was assessed in vitro . Results: Some of the compounds showed better inhibitory rates and median effect concentrations (EC50) than carbendazim against S. sclerotiorum at 20 µg/mL. The half inhibitory concentrations (IC50) of these compounds against succinate dehydrogenase (SDH) were also lower than carbendazim, indicating stronger antifungal activities .

Raw Material in Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: 4-Cyano-2-fluorobenzoic acid, which is structurally similar to 2-Cyano-5-fluorobenzoic acid, is used as a raw material and intermediate in organic synthesis. It is used in the pharmaceutical, agrochemical, and dyestuff fields . Methods of Application: The specific methods of application would depend on the particular synthesis being performed. Results: The results would vary based on the specific synthesis and the compounds being produced .

Synthesis of Zaragozic Acid A Analogs

Scientific Field

Organic Chemistry Application Summary: 2-Fluorobenzoic acid, which is structurally similar to 2-Cyano-5-fluorobenzoic acid, may be employed in the preparation of zaragozic acid A analogs . Methods of Application: The specific methods of application would depend on the particular synthesis being performed. Results: The results would vary based on the specific synthesis and the compounds being produced .

Synthesis of Fluorobenzoic Acids

Scientific Field

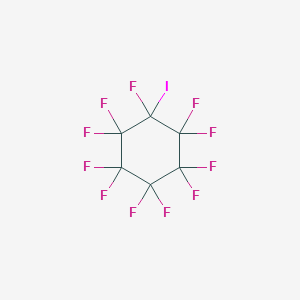

Organic Chemistry Application Summary: A facile, transition metal-free synthesis of fluorobenzoic acids by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents has been reported . This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) . Methods of Application: The compounds were synthesized using fluoride salts in polar aprotic solvents . Results: The protocol was successfully applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid .

Synthesis of 5-Cyano-2-methoxycarbonylphenylacetic Acid

Scientific Field

Organic Chemistry Application Summary: 5-Cyano-2-methoxycarbonylphenylacetic acid or its cyclic isomer 6-cyano-3-hydroxy-2-benzofuran-1(3H)-one, which are structurally similar to 2-Cyano-5-fluorobenzoic acid, can be synthesized from 2-bromo-5-cyanobenzoic acid isopropyl ester . These compounds are key intermediates for various biologically important compounds . Methods of Application: The compounds were synthesized using flow-flash chemistry methods with flow microreactors . Results: The results suggest that phthalaldehydic acid derivatives bearing electrophilic groups can be synthesized conveniently from the corresponding 2-bromobenzoic acid esters .

Safety And Hazards

特性

IUPAC Name |

2-cyano-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQWLBDSRBARGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380948 | |

| Record name | 2-cyano-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-5-fluorobenzoic acid | |

CAS RN |

518070-24-1 | |

| Record name | 2-cyano-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

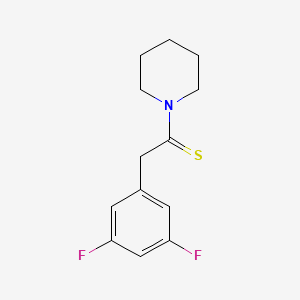

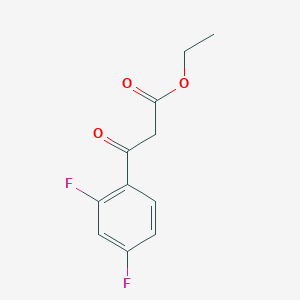

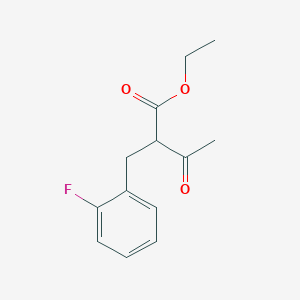

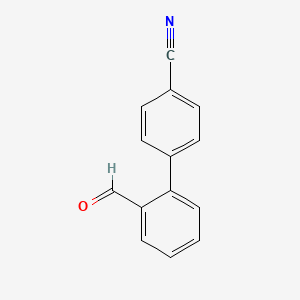

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

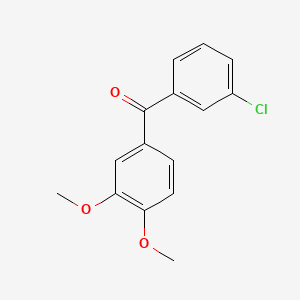

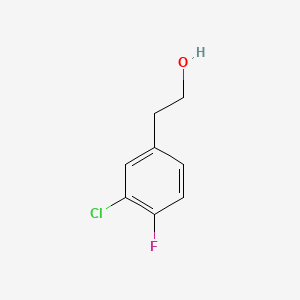

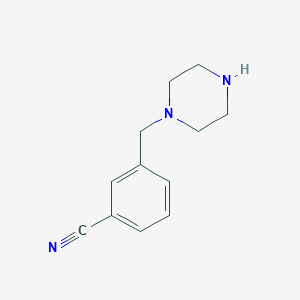

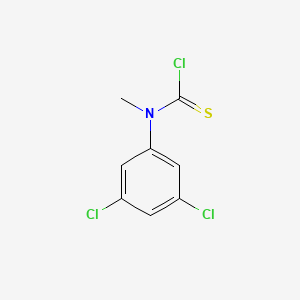

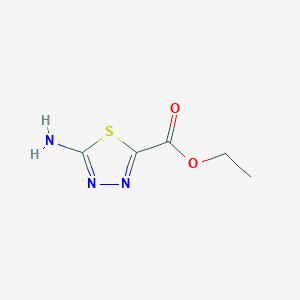

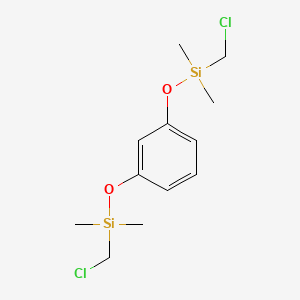

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane](/img/structure/B1586545.png)